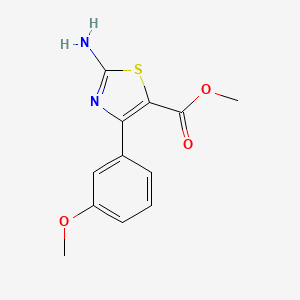

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNXPTWWAWUDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674819 | |

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-46-4 | |

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(3-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii.

Mode of Action

Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death.

Biological Activity

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂N₂O₃S

- Molecular Weight : 264.3 g/mol

- CAS Number : 1133115-46-4

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Neuroprotection : The compound exhibits neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells. This action is crucial for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Effects : It has been shown to inhibit the NF-kB pathway, reducing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α) .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly through its effects on cell viability and proliferation in various cancer cell lines .

Biological Activity Overview

Case Studies and Research Findings

-

Neuroprotective Study :

- A study demonstrated that this compound significantly reduced cell death in neuronal cultures subjected to oxidative stress. The compound inhibited caspase activation, suggesting a protective role against neurodegeneration .

- Anti-inflammatory Research :

- Anticancer Activity :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar thiazole derivatives was conducted:

| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate | Moderate | Yes | Moderate |

| Methyl 2-amino-4-(3-hydroxyphenyl)thiazole-5-carboxylate | No | Moderate | Low |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate has shown significant potential in the development of pharmacologically active compounds. Its structural characteristics make it a candidate for:

- Antibacterial Agents : Research indicates that thiazole-based compounds exhibit antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have demonstrated good minimum inhibitory concentration (MIC) values against Staphylococcus epidermidis and Pseudomonas aeruginosa.

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against Candida species.

- Anticancer Applications : Thiazole derivatives are known for their anticancer activities. This compound has been involved in the synthesis of compounds that exhibit cytotoxicity towards cancer cell lines such as U251 glioblastoma and WM793 melanoma .

Research into the biological activities of this compound has highlighted several key findings:

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of thiazole derivatives, this compound was synthesized and tested against E. coli and S. epidermidis. The results indicated significant antibacterial activity, with MIC values lower than those of standard antibiotics. -

Case Study 2: Anticancer Properties

A research project focused on synthesizing new thiazole derivatives for anticancer applications found that this compound derivatives exhibited promising cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-methoxyphenyl substituent distinguishes this compound from analogs with other aryl groups. Key comparisons include:

Key Findings :

- Electronic Effects : The 3-methoxy group is electron-donating, altering electronic distribution compared to electron-withdrawing groups (e.g., bromo or chloro). This impacts binding affinity in enzyme inhibition, as seen in SIRT2 inhibitors where electron-deficient substituents enhance activity .

- Positional Isomerism : Para-substituted methoxy analogs (e.g., 218631-55-1) exhibit distinct conformational preferences compared to meta-substituted derivatives, influencing interactions with biological targets .

Ester Group Modifications

The methyl ester at position 5 can be replaced with ethyl or other alkyl groups, affecting solubility and pharmacokinetics:

Key Findings :

Preparation Methods

General Procedure:

- Starting Materials: Methyl 2-chloroacetoacetate and 3-methoxyphenyl isothiocyanate or thiourea derivatives.

- Solvent: Ethanol or water-ethanol mixtures.

- Reaction Conditions: Heating at 60–70°C for 5–6 hours.

- Key Steps:

- Nucleophilic attack of thiourea or its derivatives on the α-halocarbonyl compound.

- Cyclization facilitated by heating, forming the thiazole ring.

- Purification via filtration and recrystallization.

Research Data:

- A method described in patents and literature utilizes ethyl 2-chloroacetoacetate reacting with thiourea derivatives in ethanol, with sodium carbonate as a base, under reflux conditions to produce the target thiazole derivative with yields exceeding 98%.

One-Pot Electrochemical Synthesis

Recent advances have demonstrated the utility of electrochemical methods for synthesizing 2-aminothiazoles, including methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate.

Method Highlights:

- Setup: Undivided cell with graphite electrodes.

- Reagents: Active methylene ketones (e.g., methyl acetoacetate), thioureas, and supporting electrolytes.

- Conditions: Electrochemical oxidation at room temperature, with optimized current density.

- Advantages: Environmentally friendly, high efficiency, and operational simplicity.

Research Findings:

- A study demonstrated a one-pot electrochemical route for synthesizing 2-aminothiazoles from active methylene compounds and thioureas, achieving high yields and purity.

Preparation via Bromination and Cyclization (Patent Method)

A patented process involves bromination followed by cyclization, which simplifies the synthesis of this compound.

Stepwise Procedure:

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide | 0°C to room temp | >90% | Selective bromination at α-position |

| Cyclization | Thiourea derivative | 60–70°C, 5–6 hours | >98% | Efficient ring closure |

This method is notable for its high yield, operational simplicity, and scalability.

Synthesis from Precursors via Multi-Step Route

Another approach involves multi-step synthesis starting from commercially available phenyl derivatives.

Procedure:

Research Data:

- This route offers flexibility for introducing various substituents and has been reported with yields around 85–90%.

Summary of Key Preparation Parameters

| Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Condensation/Cyclization | Methyl 2-chloroacetoacetate + Thiourea | Ethanol | 60–70°C | 5–6 hours | >98% | Widely used, high yield |

| Electrochemical | Active methylene + Thiourea | Water/Supporting electrolyte | Room temp | 2–4 hours | High | Eco-friendly, scalable |

| Bromination + Cyclization | Brominated acetoacetate + Thiourea | Ethanol | 60°C | 5 hours | >98% | Simplified process |

| Multi-step | Phenyl derivatives | Various | Varies | Several steps | 85–90% | Flexible for derivatives |

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of α-oxo esters with thiourea under acidic conditions. For example, dimethyl acetone-1,3-dicarboxylate reacts with thiourea and sulfuryl chloride to form the thiazole core, followed by bromination and esterification. Key parameters include solvent choice (e.g., acetone or acetonitrile), temperature (e.g., 80°C for coupling reactions), and purification via preparative HPLC. Yields typically range from 32% to 77%, depending on substituent complexity .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography using SHELX software (SHELXL for refinement) resolves molecular geometry, hydrogen bonding, and conformation (e.g., two crystallographically independent conformers observed in related thiazoles) .

- NMR spectroscopy (1H/13C) verifies substituent positions, while HRMS confirms molecular weight (e.g., [M+H]+ = 252.27 g/mol) .

Q. What biological activities are reported for this compound and its analogues?

Thiazole derivatives exhibit anticancer (SIRT2 inhibition, IC50 1.7–8.3 μM), antimicrobial (MIC 16–32 μg/mL against Gram-positive bacteria), and anti-inflammatory properties. The 3-methoxyphenyl group enhances membrane permeability compared to 4-substituted analogues (Caco-2 Papp: 8.6 × 10⁻⁶ vs. 5.2 × 10⁻⁶ cm/s) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to introduce aryl substituents at the thiazole 4-position?

- Catalyst selection : Pd(PPh₃)₄ in Suzuki-Miyaura couplings with aryl boronic acids under inert atmospheres.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 6 hours → 30 minutes at 120°C).

- Solvent/base screening : Toluene/ethanol with K₂CO₃ improves yields (85–92%) compared to DMF/Cs₂CO₃ .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from stereochemical variations, impurities (>5% side products), or assay variability (e.g., MTT vs. resazurin tests). Solutions include:

- Chiral HPLC purification to isolate enantiomers.

- Standardized assays (e.g., NCI-60 panel) and computational docking (Glide XP) to validate target binding .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

SAR studies focus on:

- Positional isomer libraries : Comparing 3- vs. 4-phenyl substitutions.

- Electronic modulation : Para-substituents (e.g., -OCH₃ vs. -NO₂) alter SIRT2 inhibition by 40-fold.

- Pharmacophore mapping : Molecular dynamics simulations (50 ns trajectories) identify optimal ClogP (2.1–3.4) and polar surface area (<90 Ų) .

Q. What computational methods predict metabolic stability of derivatives?

- CYP3A4 docking (Glide XP) and MetaSite 6.0 predict oxidation sites.

- HOMO/LUMO calculations assess oxidation potential. The 3-methoxy group reduces first-pass metabolism (t₁/₂ 47 vs. 28 min in human liver microsomes) .

Q. How are crystallization challenges addressed during purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.